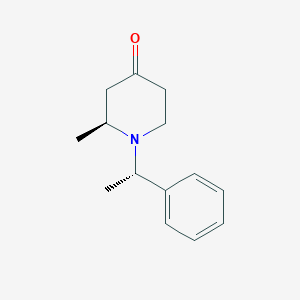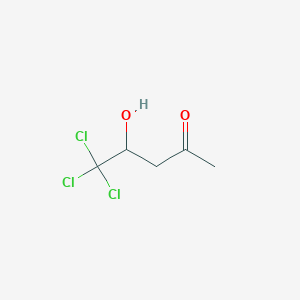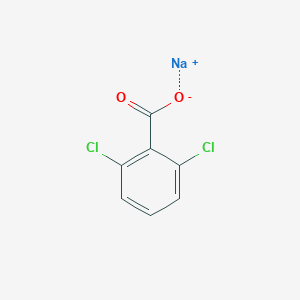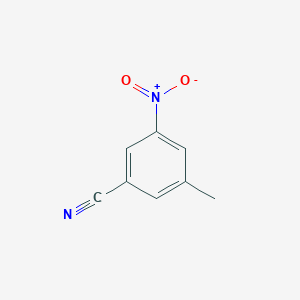
2-(6-Methylpyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .
Synthesis Analysis
The synthesis of “2-(6-Methylpyridin-2-yl)acetonitrile” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “2-(6-Methylpyridin-2-yl)acetonitrile” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .Physical And Chemical Properties Analysis
“2-(6-Methylpyridin-2-yl)acetonitrile” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .Aplicaciones Científicas De Investigación
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This method involves normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. HILIC is particularly beneficial for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The highly organic mobile phases typically enhance ionization in mass spectrometry, making HILIC an increasingly popular technique for its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).
Fermentative Production of Acetoin
Acetoin, a volatile compound used in foods, cigarettes, cosmetics, detergents, and various other applications, has seen advancements in its fermentative production. Research highlights the importance of bacterial biosynthesis from renewable biomass, classifying acetoin alongside 2,3-butanediol as a promising bio-based platform chemical. The review covers the uses of acetoin, its biosynthesis pathway, molecular regulation, and strategies for improving productivity, including genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).
Analytical Methods for Pharmaceutical Quality Control
The quality control of pharmaceuticals, including atorvastatin, highlights the importance of analytical methods in monitoring drug quality. High-performance liquid chromatography (HPLC) is the most used method, followed by HPLC coupled to mass spectrometry and spectrophotometry in UV. This review underscores the evolving awareness of the analytical choice's impact on operator health and the environment, advocating for methods that adhere to sustainable analytical chemistry (Kogawa et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(6-Methylpyridin-2-yl)acetonitrile are currently unknown . Once the targets of the compound are identified, it will be possible to map out the affected pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBREBAKASRNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483144 |
Source


|
| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)acetonitrile | |
CAS RN |
14993-80-7 |
Source


|
| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?
A: 2-(6-Methylpyridin-2-yl)acetonitrile (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the 2-(6-Methylpyridin-2-yl)acetonitrile, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)




![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)


![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

